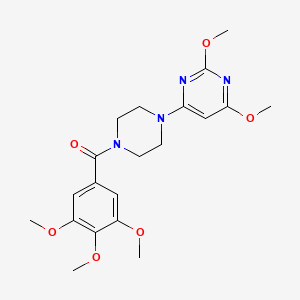
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as Compound A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds derived from various chemical structures, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, aimed at discovering new anti-inflammatory and analgesic agents. The chemical transformations involve reactions with amino thiouracil, leading to heterocyclic compounds with significant biological activities, including COX-2 inhibition and analgesic effects (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Another area of research involves the synthesis of pyrazole derivatives with antimicrobial and anticancer potentials. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than reference drugs in some cases, along with good to excellent antimicrobial activity (Hafez et al., 2016).
Fluorescent Logic Gates
The compound's derivatives have been incorporated into the design of fluorescent logic gates based on 4-amino-N-aryl-1,8-naphthalimide fluorophores. These compounds exhibit solvent-polarity reconfigurable logic, which could be utilized for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Polyamides Containing Uracil and Adenine
Research has also focused on synthesizing polyamides containing uracil and adenine by reacting with diamines. These polyamides, which include piperazine as one of the diamines, were found to be soluble in water, indicating their potential for various applications in material science and biotechnology (Hattori & Kinoshita, 1979).
Antagonist Interactions with CB1 Cannabinoid Receptor
Another study explored the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This research could inform the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as piperazine derivatives, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . The interaction of these compounds with their targets often results in changes in cellular processes and functions.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in the medicinal chemistry to evaluate the druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Propiedades
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6/c1-26-14-10-13(11-15(27-2)18(14)29-4)19(25)24-8-6-23(7-9-24)16-12-17(28-3)22-20(21-16)30-5/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBANJBPBZJFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)
![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)
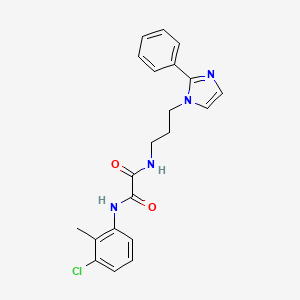
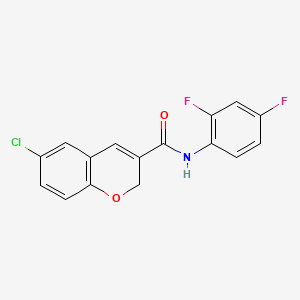
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
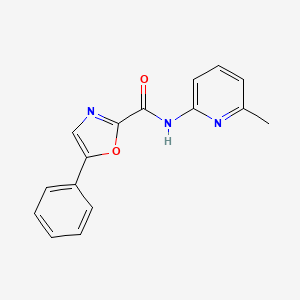

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
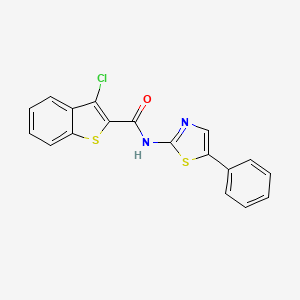
![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
